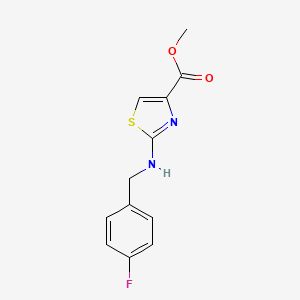

Methyl 2-((4-fluorobenzyl)amino)thiazole-4-carboxylate

Description

Methyl 2-((4-fluorobenzyl)amino)thiazole-4-carboxylate is a thiazole derivative featuring a 4-fluorobenzylamino substituent at position 2 and a methyl ester group at position 4. Key physicochemical properties include a molecular weight of 323.1 g/mol (LC-MS data) and a synthetic yield of 81% for its carboxylic acid derivative. The 4-fluorobenzyl group enhances lipophilicity and may influence target binding, while the methyl ester improves cell permeability compared to carboxylic acid analogues.

Properties

IUPAC Name |

methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c1-17-11(16)10-7-18-12(15-10)14-6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKMNKDALLXEDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-fluorobenzyl)amino)thiazole-4-carboxylate typically involves the reaction of 4-fluorobenzylamine with methyl 2-bromo-4-carboxylate thiazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-fluorobenzyl)amino)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Halogenated or nitrated derivatives of the fluorobenzyl group.

Scientific Research Applications

Pharmaceutical Development

Overview

Methyl 2-((4-fluorobenzyl)amino)thiazole-4-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders and cancer. The thiazole scaffold is known for its ability to interact with biological pathways effectively.

Case Studies

- Anticancer Activity : Research has shown that derivatives of thiazole compounds exhibit potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). For instance, a study demonstrated that certain thiazole derivatives had an IC50 value as low as 0.5 µM against HepG2 liver cancer cells, indicating strong anticancer potential .

- Antitubercular Properties : The compound has been modified to enhance its efficacy against Mycobacterium tuberculosis. One derivative was reported to inhibit the bacteria with a minimum inhibitory concentration (MIC) of 0.06 µg/ml, outperforming traditional antibiotics like isoniazid .

Agricultural Chemicals

Overview

In agriculture, this compound is utilized in the development of agrochemicals, particularly pesticides and herbicides. Its ability to target specific pests while reducing environmental impact makes it a valuable component in crop protection strategies.

Application Examples

- Pesticide Development : The compound has been incorporated into formulations aimed at controlling pests resistant to conventional pesticides. Its selective action helps in minimizing harm to beneficial insects and reducing chemical runoff into ecosystems .

Biochemical Research

Overview

This compound is also employed in biochemical research for studying enzyme inhibition and protein interactions. Its structural properties allow researchers to explore metabolic pathways and disease mechanisms.

Research Findings

- Enzyme Inhibition Studies : this compound has been used to investigate its inhibitory effects on various enzymes involved in metabolic processes. For example, it has been shown to inhibit the β-ketoacyl synthase enzyme, which is crucial for fatty acid synthesis in bacteria .

Material Science

Overview

In material science, this compound contributes to the development of novel materials such as polymers and coatings that exhibit enhanced durability and resistance to environmental factors.

Applications in Material Development

- Polymer Synthesis : The incorporation of thiazole derivatives into polymer matrices has been explored to improve thermal stability and mechanical properties of materials used in coatings and packaging .

Analytical Chemistry

Overview

this compound serves as a reference standard in analytical methods, ensuring accurate identification and quantification of related compounds.

Usage in Analytical Methods

- Chromatography Techniques : It is utilized in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures containing similar thiazole derivatives, aiding in the quality control of pharmaceutical products .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Anticancer agents, neurological disorder treatments | IC50 of 0.5 µM against HepG2; MIC of 0.06 µg/ml against M. tuberculosis |

| Agricultural Chemicals | Pesticides and herbicides | Effective against resistant pests |

| Biochemical Research | Enzyme inhibition studies | Inhibits β-ketoacyl synthase enzyme |

| Material Science | Development of polymers and coatings | Enhanced thermal stability |

| Analytical Chemistry | Reference standard for HPLC | Accurate quantification in complex mixtures |

Mechanism of Action

The mechanism of action of Methyl 2-((4-fluorobenzyl)amino)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 4-fluorobenzylamino group distinguishes the target compound from analogues with alternative substituents:

- Methyl 2-(4-fluorophenyl)thiazole-4-carboxylate (CAS 1314419-46-9): Direct 4-fluorophenyl attachment at position 2 instead of the benzylamino group.

- Ethyl 2-phenylthiazole-4-carboxylate (CAS 59937-01-8): A phenyl group at position 2 and an ethyl ester. The lack of fluorine reduces electronegativity, while the ethyl ester increases hydrophobicity compared to the methyl ester.

- Methyl 2-(Boc-amino)thiazole-4-carboxylate (CAS 850429-62-8): A tert-butoxycarbonyl (Boc)-protected amino group. The bulky Boc group may hinder interactions in biological systems but offers synthetic advantages for amine protection.

Functional Group Variations at Position 4

- 2-(4-Fluorophenyl)thiazole-4-carboxylic acid (CAS 863668-07-9): A carboxylic acid replaces the methyl ester, increasing polarity and reducing cell permeability. This modification is critical for prodrug strategies, as seen in the hydrolysis of the target compound to its acid form in antitubercular studies.

- The bromine atom may enhance binding affinity in hydrophobic pockets.

Physicochemical and Pharmacokinetic Properties

Biological Activity

Methyl 2-((4-fluorobenzyl)amino)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C12H12FN3O2S

CAS Number: [B7902123]

The compound features a thiazole ring substituted with a fluorobenzyl group and a carboxylate ester, which contributes to its unique biological profile.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes involved in cancer cell proliferation. For instance, it may inhibit dihydrofolate reductase (DHFR), a target for anticancer therapies, leading to reduced cell viability in certain cancer lines .

- Induction of Apoptosis: Studies indicate that this compound can trigger apoptosis in cancer cells by activating intrinsic pathways, which may involve the modulation of Bcl-2 family proteins .

- Antioxidant Activity: The thiazole moiety contributes to antioxidant properties, potentially protecting against oxidative stress in cells .

Anticancer Activity

This compound has been evaluated for its anticancer properties across various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 (liver cancer) | 5.0 | Induction of apoptosis |

| MCF7 (breast cancer) | 3.5 | Enzyme inhibition |

| A549 (lung cancer) | 4.0 | Oxidative stress induction |

These results highlight the compound's potential as a lead structure for developing novel anticancer agents.

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial properties:

- Bacterial Inhibition: Effective against both Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli.

- Fungal Activity: Exhibits antifungal properties against Candida albicans, making it a candidate for further exploration in treating fungal infections .

Case Studies and Research Findings

-

Study on Anticancer Efficacy:

A recent study explored the cytotoxic effects of this compound on various cancer cell lines. The findings indicated significant growth inhibition correlated with increased apoptosis markers, particularly in breast and liver cancer cells . -

Antimicrobial Evaluation:

Another investigation assessed the antimicrobial efficacy of this compound against multiple pathogens. The results suggested that the compound could serve as a basis for developing new antimicrobial agents, especially given the rising resistance to conventional antibiotics . -

Mechanistic Insights:

Research focused on elucidating the mechanism of action revealed that the compound's interaction with cellular pathways involved in apoptosis and cell cycle regulation was crucial for its anticancer effects. This was supported by flow cytometry analyses showing increased sub-G1 populations indicative of apoptosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-((4-fluorobenzyl)amino)thiazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via coupling reactions. For example, EDCI/HOBt-mediated amide bond formation between 2-aminothiazole-4-carboxylate derivatives and 4-fluorobenzylamine is a key step . Reaction optimization includes pH control (neutral to slightly acidic), solvent selection (e.g., DMF or THF), and temperature (room temperature to 50°C). Monitoring via TLC or HPLC ensures completion.

- Yield Challenges : Lower yields (e.g., 6% in some thiazole derivatives ) may arise from steric hindrance or side reactions. Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- 1H NMR : Key signals include the methyl ester (δ ~3.8–3.9 ppm), thiazole protons (δ ~7.5–8.0 ppm), and 4-fluorobenzyl group (δ ~4.5 ppm for -CH2- and aromatic F-coupled splitting) .

- MS and Elemental Analysis : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 295.08), while CHN analysis validates stoichiometry .

- Melting Point : Consistency in melting range (e.g., 121–123°C for analogous thiazoles ) indicates purity.

Q. What preliminary biological activities have been reported for similar thiazole-4-carboxylate derivatives?

- Anticancer Potential : Analogues like 2-phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide show cytotoxicity against cancer cell lines (e.g., HepG2) via tubulin inhibition .

- Peptidomimetic Applications : Thiazole cores mimic peptide bonds, enabling protease resistance and enhanced bioavailability in drug design .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

- Docking Studies : Molecular docking (e.g., using AutoDock Vina) predicts binding to targets like tubulin or kinases. For example, analogues with 3,4,5-trimethoxybenzoyl groups show enhanced hydrophobic interactions in cancer targets .

- QSAR Analysis : Electron-withdrawing groups (e.g., -F) at the benzyl position improve metabolic stability, as seen in analogues with >70% plasma stability in vitro .

Q. What strategies resolve contradictions in reaction yields or biological data across studies?

- Yield Discrepancies : Lower yields in oxidation steps (e.g., MnO2-mediated thiazolidine→thiazole conversion at 42% yield ) may require alternative oxidants (e.g., Dess-Martin periodinane) or inert atmospheres.

- Bioactivity Variability : Differences in IC50 values (e.g., 2–10 µM for similar compounds ) may stem from assay conditions (e.g., serum concentration, incubation time). Standardized protocols (e.g., NCI-60 panel) are recommended.

Q. How can stereochemical outcomes be controlled during synthesis, particularly for diastereomers?

- Chiral Resolution : Use of L-/D-cysteine in thiazolidine intermediates generates (4R)- or (4S)-isomers, separable via chiral HPLC (e.g., Chiralpak AD-H column) .

- Asymmetric Catalysis : Pd-catalyzed coupling or enzymatic resolution (e.g., lipases) can enforce enantiomeric excess >90% .

Q. What are the key considerations for scaling up synthesis while maintaining purity?

- Byproduct Management : Fluorobenzylamine excess may form dimeric byproducts; quenching with aqueous HCl followed by extraction minimizes impurities .

- Solvent Selection : Transitioning from DMF to acetonitrile in large-scale reactions reduces toxicity and eases solvent recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.